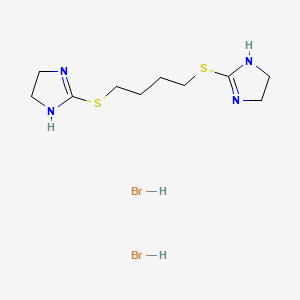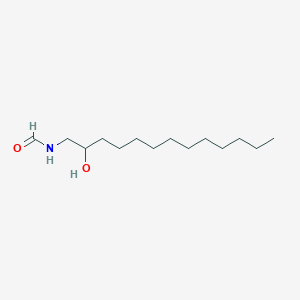![molecular formula C23H18N2O3 B15076890 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-p-tolyl-benzamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-p-tolyl-benzamide typically involves the reaction of N-hydroxyphthalimide with p-tolylamine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-p-tolyl-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the isoindoline moiety can be replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-p-tolyl-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-p-tolyl-benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-p-tolyl-benzamide can be compared with other similar compounds, such as:
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(3-fluoro-phenyl)-benzamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-m-tolyl-benzamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C23H18N2O3/c1-16-11-13-18(14-12-16)24(21(26)17-7-3-2-4-8-17)15-25-22(27)19-9-5-6-10-20(19)23(25)28/h2-14H,15H2,1H3 |
InChI Key |
WKEUOJZSWYXZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
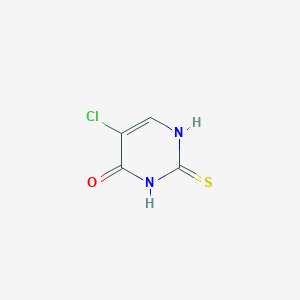
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
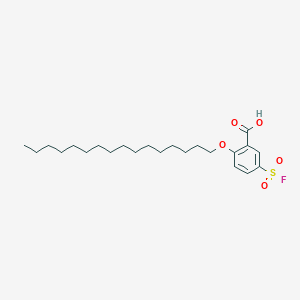
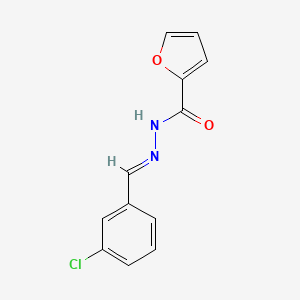
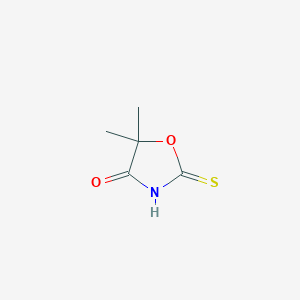
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
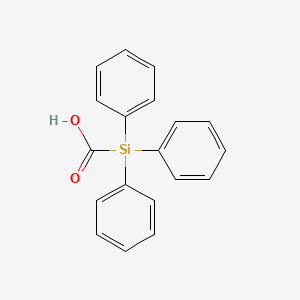
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
